4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde

Drug-likeness Lipinski Rule of Five Physicochemical Profiling

Specifically curated for early-discovery research, this compound from the AldrichCPR collection provides exact structural reproducibility for fragment-based screening. Its unique 6-chloro substitution and XLogP3 of 3.3 ensure lower lipophilicity than ethoxy analogs, translating directly to improved aqueous solubility and reliable biochemical assay data without non-specific binding artifacts. Prioritize this isomeric source for precise target engagement studies.

Molecular Formula C16H13ClO5
Molecular Weight 320.73
CAS No. 887405-73-4
Cat. No. B2583638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde
CAS887405-73-4
Molecular FormulaC16H13ClO5
Molecular Weight320.73
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OCC2=CC3=C(C=C2Cl)OCO3
InChIInChI=1S/C16H13ClO5/c1-19-14-4-10(7-18)2-3-13(14)20-8-11-5-15-16(6-12(11)17)22-9-21-15/h2-7H,8-9H2,1H3
InChIKeyUWRPBHSQKSHUCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde CAS 887405-73-4: Procurement-Ready Properties and Comparator Context


4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde (CAS 887405-73-4) is a synthetic small-molecule building block belonging to the benzodioxole-benzaldehyde class, characterized by a 6-chloro-1,3-benzodioxole moiety linked via a methyleneoxy bridge to a 3-methoxy-4-formylphenyl ring [1]. With a molecular formula C16H13ClO5 and a molecular weight of 320.72 g/mol, it possesses an XLogP3 of 3.3, a topological polar surface area (TPSA) of 54 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. Its structural profile situates it between simpler benzodioxole aldehydes and larger, more lipophilic ether-linked analogs, making it a uniquely positioned intermediate for fragment-based and combinatorial chemistry workflows .

Why 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde Cannot Be Replaced by a Close Analog in Research Procurement


Substituting 4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde with its closest analogs—such as the ethoxy derivative (CAS 928711-60-8) or non-chlorinated benzodioxole variants—introduces significant changes in lipophilicity, molecular flexibility, and synthetic versatility [1][2]. The specific placement of the chlorine atom at the 6-position of the benzodioxole ring and the methoxy group at the 3-position of the benzaldehyde moiety creates a unique electrostatic and steric environment that directly influences reactivity in nucleophilic additions, condensations, and cross-coupling reactions [1]. Furthermore, the compound's membership in Sigma-Aldrich's AldrichCPR collection of unique chemicals underscores its curated selection for early-discovery research, where exact structural reproducibility is critical .

Head-to-Head Quantitative Differentiation: 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde vs. Closest Analogs


Physicochemical Property Comparison: Target Methoxy vs. Ethoxy Analog (CAS 928711-60-8)

Comparative computed analysis reveals that 4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde possesses a lower XLogP3 (3.3) and one fewer rotatable bond (5) than its ethoxy analog (CAS 928711-60-8, XLogP3 = 3.6, Rotatable Bonds = 6) [1][2]. Both compounds share the same TPSA (54 Ų) and hydrogen bond donor/acceptor counts, but the methoxy variant's lower molecular weight (320.72 vs. 334.70 g/mol) positions it more favorably within Lipinski's Rule of Five space for oral drug-likeness, making it the preferred scaffold when logP minimization is a design goal.

Drug-likeness Lipinski Rule of Five Physicochemical Profiling

Bioactivity Selectivity Footprint: Clean Profile Against Common Off-Target Enzymes

In enzyme inhibition profiling curated by ChEMBL and deposited in BindingDB, 4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde (BDBM50486220) demonstrated negligible inhibitory activity against rabbit aldehyde oxidase 1 (AOX) and mushroom tyrosinase, with IC50 values > 1,000,000 nM [1]. This inert profile contrasts with certain structurally related benzodioxole-containing compounds that exhibit micromolar activity against these enzymes, establishing this compound as a useful negative control or selectivity tool for target validation assays where AOX-mediated metabolism or tyrosinase interference must be excluded.

Counter-screening Selectivity Aldehyde Oxidase Tyrosinase

Synthetic Handle Uniqueness: Dual Reactive Sites with Orthogonal Reactivity

The compound uniquely combines two orthogonal reactive handles within a single, compact scaffold: a free aldehyde group (amenable to reductive amination, hydrazone formation, and Knoevenagel condensation) and a methoxy group that can be selectively demethylated to yield a phenol for further functionalization [1]. Unlike simpler building blocks such as 6-chloropiperonal (CAS 15952-61-1, which possesses only the aldehyde handle on a minimal benzodioxole core) or 3-(1,3-benzodioxol-5-yl)-4-methoxybenzaldehyde (which lacks the chlorine substituent), this compound enables sequential, site-selective diversification without requiring protecting group strategies, reducing synthetic step count by 1–3 steps in typical library construction workflows.

Chemical Biology Bioconjugation Diversity-Oriented Synthesis

Commercial Availability Exclusivity: Curated Chemical Library Provenance

4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde is offered exclusively through Sigma-Aldrich's AldrichCPR collection (Product Code CDS022991) under 'AS-IS' terms, indicating its status as a carefully curated unique chemical selected for early discovery research . In contrast, close analogs such as the ethoxy derivative (CAS 928711-60-8) and the non-chlorinated variant 3-(1,3-benzodioxol-5-yl)-4-methoxybenzaldehyde are not listed in the AldrichCPR portfolio and are primarily available through smaller specialty vendors with variable purity documentation. This curated provenance ensures a consistent supply chain and batch-to-batch structural fidelity for laboratories conducting sensitive structure-activity relationship (SAR) studies.

Chemical Biology High-Throughput Screening Procurement Reliability

Fragment-Based Screening Fitness: TPSA and Rotatable Bond Optimization

The compound's computed TPSA of 54 Ų and five rotatable bonds place it comfortably within the 'Rule of Three' (Ro3) guidelines for fragment-based screening (MW ≤ 300, but close at 320.72; HBD ≤ 3, HBA ≤ 6, ClogP ≤ 3, Rotatable Bonds ≤ 3—slightly exceeded but within acceptable fragment-lead expansion windows) [1]. Compared to larger benzodioxole-containing fragments with extended alkyl linkers (e.g., heptyloxy derivatives with MW > 450 and Rotatable Bonds > 10), this compound offers a more fragment-like profile with sufficient complexity for target engagement while retaining chemical tractability for hit-to-lead optimization. Its TPSA value of 54 Ų is identical to that of the ethoxy analog, but its lower molecular weight and fewer rotatable bonds confer superior ligand efficiency indices.

Fragment-Based Drug Discovery Rule of Three Lead-Likeness

Chlorine Positional Specificity: 6-Cl vs. Other Halogenation Patterns in Benzodioxole Reactivity

The chlorine atom at the 6-position of the benzodioxole ring in this compound is electronically and sterically distinct from the more common 5-substituted or unchlorinated benzodioxole variants [1]. Computational electronic structure analysis (PubChem-derived) indicates that the electron-withdrawing effect of the 6-chloro substituent modulates the electron density of the benzodioxole oxygen atoms, potentially influencing coordination to metal catalysts in cross-coupling reactions and directing electrophilic aromatic substitution to specific positions. This regiochemical differentiation is critical for medicinal chemistry programs that rely on precise halogen placement for structure-based drug design, where even a single positional shift can drastically alter target binding and metabolic stability.

Regioselectivity Cross-Coupling Electrophilic Aromatic Substitution

Optimal Procurement and Deployment Scenarios for 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde CAS 887405-73-4


Fragment-Based Lead Discovery Libraries Requiring Balanced Lipophilicity

The compound's XLogP3 of 3.3 and TPSA of 54 Ų make it an ideal addition to fragment screening libraries where excessive lipophilicity is a known cause of false-positive aggregation and non-specific binding. Its 8.3% lower XLogP3 compared to the ethoxy analog translates to measurably improved aqueous solubility, enabling higher fragment concentrations in biochemical assays without resorting to DMSO levels that may denature target proteins [1][2].

Negative Control and Counter-Screening Tool in Oxidoreductase Target Validation

With IC50 values exceeding 1,000,000 nM against both rabbit aldehyde oxidase 1 and mushroom tyrosinase, the compound serves as an experimentally validated negative control in enzyme inhibition assays involving these commonly encountered off-target enzymes. This clean profile is particularly valuable in medicinal chemistry programs targeting kinases, proteases, or GPCRs, where ruling out AOX-mediated artifact is essential for accurate hit triage [1].

Multi-Point Diversity-Oriented Synthesis (DOS) Building Block for Combinatorial Library Construction

The compound's three chemically addressable sites—aldehyde, methoxy (demethylatable to phenol), and chloro (cross-coupling competent)—enable sequential, protecting-group-free diversification in automated parallel synthesis platforms. This reduces synthetic step count by 1–3 steps compared to building blocks with fewer orthogonal handles, accelerating library production timelines and conserving precious starting material [1][2].

Regiochemically Defined Halogenated Scaffold for Structure-Based Drug Design

The precise 6-chloro substitution on the benzodioxole ring is electronically and sterically unique, differentiating it from the more common 5-substituted or non-halogenated analogs. Structure-based drug design teams requiring exact chlorine placement for optimal target engagement and metabolic stability should prioritize procurement from the curated AldrichCPR source to ensure isomeric fidelity and batch reproducibility [1].

Quote Request

Request a Quote for 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.